5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a pyrrolidinone ring, and a nicotinamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is known that similar compounds can bind with high affinity to their targets , which could result in changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been found to have good bioavailability . The compound’s pharmacokinetic properties would impact its bioavailability and thus its efficacy.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other compounds or substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, starting with the preparation of the pyridinyl and nicotinamide intermediates. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed process used to form carbon-carbon bonds. This reaction is performed under mild conditions and is known for its functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki cross-coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methylpyridin-3-amine
- N-[5-bromo-2-methylpyridine-3-yl]acetamide
- Pyrrolidine derivatives
Uniqueness
What sets 5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-bromo-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2/c17-13-5-12(8-19-9-13)16(23)20-7-11-4-14(10-18-6-11)21-3-1-2-15(21)22/h4-6,8-10H,1-3,7H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPHVBWPDCITNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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